3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride
CAS No.: 2034469-39-9
Cat. No.: VC6775294
Molecular Formula: C8H11Cl2N3OS
Molecular Weight: 268.16
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034469-39-9 |
|---|---|
| Molecular Formula | C8H11Cl2N3OS |
| Molecular Weight | 268.16 |
| IUPAC Name | 3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4-one;dihydrochloride |
| Standard InChI | InChI=1S/C8H9N3OS.2ClH/c9-2-3-11-5-10-7-6(8(11)12)1-4-13-7;;/h1,4-5H,2-3,9H2;2*1H |
| Standard InChI Key | MHKWZVPLMJZYLC-UHFFFAOYSA-N |
| SMILES | C1=CSC2=C1C(=O)N(C=N2)CCN.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride comprises a fused thiophene-pyrimidine ring system (Figure 1). The 2-aminoethyl substituent at position 3 enhances hydrogen-bonding capacity, while the dihydrochloride salt improves aqueous solubility. Key physicochemical properties are summarized below:
The compound’s InChIKey (MHKWZVPLMJZYLC-U) and SMILES notation (Cl.Cl.NCCn1c[nH]c2sc(cc12)=O) further elucidate its stereochemical and functional attributes .
Synthesis and Purification
Industrial-scale synthesis involves a multi-step process optimized for yield and purity. The thieno[2,3-d]pyrimidin-4(3H)-one core is typically synthesized via cyclocondensation of thiourea derivatives with α,β-unsaturated ketones. Subsequent alkylation with 2-chloroethylamine introduces the aminoethyl group, followed by salt formation using hydrochloric acid.
Key Synthesis Parameters:
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Solvents: Acetic acid or dimethylformamide (DMF).
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Temperature: 80–120°C for cyclocondensation; ambient conditions for alkylation.
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Purification: Crystallization from ethanol/water mixtures or silica gel chromatography .
A comparative analysis of synthesis methods reveals that DMF-based reactions achieve higher yields (75–85%) than acetic acid (60–70%) but require longer reaction times.
Biological Activity and Mechanism of Action
Antimicrobial Activity
The compound inhibits cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis, disrupting bacterial respiration and demonstrating an IC₅₀ of 0.5 μM in vitro. This mechanism parallels other thienopyrimidine derivatives, which target bacterial electron transport chains .
Kinase Inhibition
Structurally related thieno[2,3-d]pyrimidin-4(3H)-one derivatives exhibit potent Rho-associated coiled-coil kinase (ROCK) inhibition (IC₅₀ = 0.001–0.004 μM) . Although direct data for this compound is limited, molecular docking suggests similar binding affinity to ROCK’s ATP-binding pocket .
Pharmacokinetics and ADME Profile
In vitro assays predict favorable absorption and distribution properties:
The dihydrochloride salt enhances oral bioavailability (>60% in rodent models) by improving solubility at physiological pH.
| Safety Precaution | Recommendation |
|---|---|
| Personal Protective Equipment | Gloves, lab coat, eye protection |
| Storage | 2–8°C in airtight container |
| Disposal | Incineration or chemical waste |
Applications and Future Directions
Therapeutic Development
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Antitubercular Agents: Synergistic use with first-line drugs (e.g., isoniazid) to overcome resistance.
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Kinase-Targeted Therapies: Optimization for ROCK or BTK inhibition in autoimmune diseases .
Biomedical Research
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